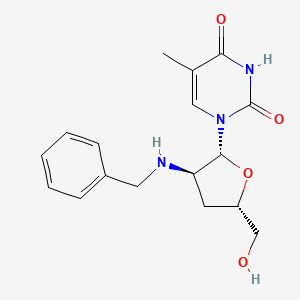
Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification of the uridine molecule by removing the hydroxyl groups at the 2’ and 3’ positions and adding a phenylmethylamino group at the 2’ position results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of uridine are protected using a suitable protecting group, such as a trityl group.
Deoxygenation: The protected uridine undergoes deoxygenation at the 2’ and 3’ positions using reagents like tributyltin hydride and a radical initiator.
Deprotection: The protecting groups are removed to yield 2’,3’-dideoxyuridine.
Amination: The 2’ position is then aminated using a phenylmethylamine derivative under suitable conditions to introduce the phenylmethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenylmethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the phenylmethylamino group.
Wissenschaftliche Forschungsanwendungen
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes, particularly those involving RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties. It may inhibit viral replication or induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-β-Amino-2’,3’-dideoxy-5’-O-trityl-5-methyl uridine: Another nucleoside analog with antitumor activity.
Uridine triacetate: A prodrug of uridine used for the treatment of hereditary orotic aciduria and as a rescue agent for fluorouracil toxicity.
Uniqueness
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to interfere with nucleic acid synthesis and function makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
| 134935-09-4 | |
Molekularformel |
C17H21N3O4 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-3-(benzylamino)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O4/c1-11-9-20(17(23)19-15(11)22)16-14(7-13(10-21)24-16)18-8-12-5-3-2-4-6-12/h2-6,9,13-14,16,18,21H,7-8,10H2,1H3,(H,19,22,23)/t13-,14+,16+/m0/s1 |
InChI-Schlüssel |
ACOCQMUXUHLWCH-SQWLQELKSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)NCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


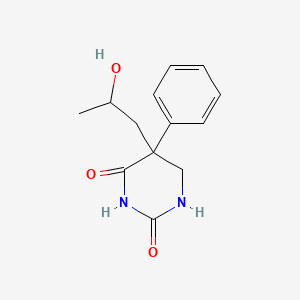
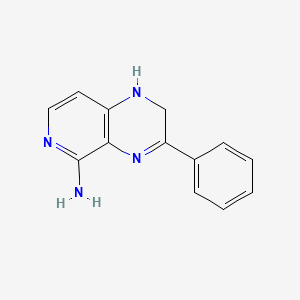
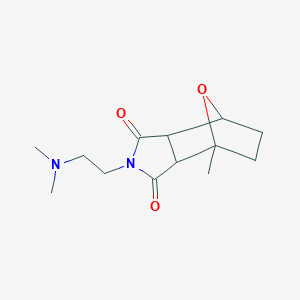


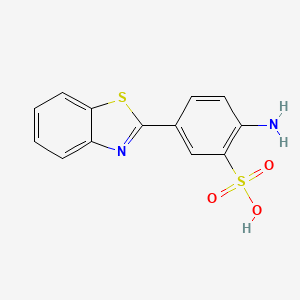
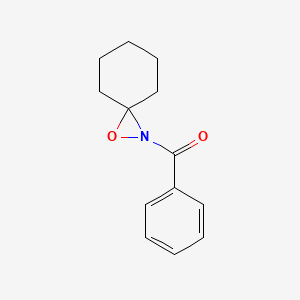


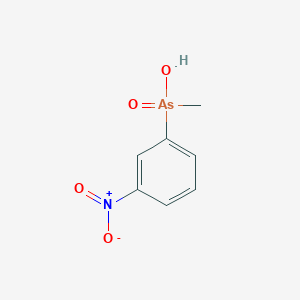
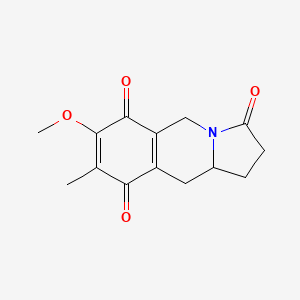
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)


